Catharanthine is extracted from the leaves of Catharanthus roseus. The extraction process typically involves using acidic solutions, such as hydrochloric acid, to isolate alkaloid-embonate complexes from the plant material . The plant itself is native to Madagascar but is cultivated in various tropical regions worldwide for its medicinal properties.
Catharanthine falls under the category of indole alkaloids, which are characterized by their structural framework that includes an indole ring. This class of compounds is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
The synthesis of catharanthine can be achieved through both natural extraction and synthetic pathways. The semi-synthetic route often involves the oxidation of simpler precursors derived from Catharanthus roseus. One notable method includes the coupling of catharanthine with vindoline to produce vinblastine, a process that can yield moderate efficiencies depending on reaction conditions .
A simplified procedure for extracting catharanthine involves using aqueous hydrochloric acid to treat dried leaves, followed by precipitation with alkaline solutions. This method allows for the isolation of catharanthine along with other alkaloids such as vindoline. The synthesis process may also utilize advanced techniques like high-performance liquid chromatography for purification and analysis .
Catharanthine has a molecular weight of approximately 255.29 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets in cancer cells.
Catharanthine participates in several chemical reactions, primarily involving oxidation and coupling with other alkaloids. A key reaction is its direct coupling with vindoline to form vinblastine. This reaction can occur under specific conditions that favor the formation of the bisindole structure characteristic of vinblastine .
The coupling reaction typically involves oxidation steps facilitated by singlet oxygen generated in situ from hydrogen peroxide and sodium hypochlorite. The reaction conditions, including pH and temperature, significantly influence the yield and efficiency of the synthesis .
The mechanism through which catharanthine exerts its pharmacological effects primarily involves its role as a precursor in the biosynthesis of vinblastine. Vinblastine functions by inhibiting microtubule formation during cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .
Catharanthine has significant applications in pharmacology due to its role in synthesizing vinblastine and vincristine. These compounds are crucial in cancer treatment protocols. Additionally, ongoing research explores potential new applications for catharanthine itself as an anticancer agent or in combination therapies.
Catharanthine biosynthesis occurs within the complex Catharanthus roseus monoterpenoid indole alkaloid (MIA) pathway, requiring precisely coordinated enzymatic catalysis. The pathway initiates with the terpenoid precursor geraniol, transformed via geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme (CYP76B6), into 10-hydroxygeraniol [2] [7]. Subsequent steps involve oxidation and glycosylation, culminating in secologanin formation catalyzed by secologanin synthase (SLS), another P450 enzyme (CYP72A1) [4] [10]. Concurrently, the indole pathway yields tryptamine via tryptophan decarboxylase (TDC) [7]. The pivotal coupling of secologanin and tryptamine into strictosidine—the universal MIA precursor—is mediated by strictosidine synthase (STR) [2] [6]. Post-strictosidine modifications involve a cascade of specialized enzymes, including strictosidine β-glucosidase (SGD) for deglycosylation and multiple oxidoreductases (e.g., geissoschizine synthase (GS) and scoulerine 9-O-methyltransferase (S9OMT)) that channel intermediates toward specific alkaloid branches [1] [8]. Catharanthine formation diverges through stemmadenine acetate intermediates, requiring stemmadenine O-acetyltransferase (SAT) and hydrolase 1 (HL1) for stereospecific ring closure into the iboga skeleton [10]. Notably, recent work identified vindolinine synthase (VNS), an Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzing an unusual redox-neutral reaction generating radical intermediates that influence catharanthine isomer distribution [8].
Table 1: Key Enzymes in Catharanthine Biosynthesis
Enzyme | Gene Symbol | EC Number | Function | Localization |
---|---|---|---|---|
Geraniol 10-hydroxylase | G10H/CYP76B6 | 1.14.14.82 | Hydroxylation of geraniol to 10-hydroxygeraniol | Endoplasmic Reticulum |
Secologanin synthase | SLS/CYP72A1 | 1.3.3.9 | Oxidative cleavage of loganin to secologanin | Endoplasmic Reticulum |
Tryptophan decarboxylase | TDC | 4.1.1.28 | Decarboxylation of tryptophan to tryptamine | Cytoplasm |
Strictosidine synthase | STR | 4.3.3.2 | Condensation of secologanin and tryptamine to strictosidine | Vacuole |
Strictosidine β-glucosidase | SGD | 3.2.1.105 | Hydrolysis of strictosidine to aglycone | Nucleus-Associated ER |
Stemmadenine O-acetyltransferase | SAT | 2.3.1.- | Acetylation of stemmadenine to O-acetylstemmadenine | Cytoplasm |
Hydrolase 1 | HL1 | 3.1.1.- | Cyclization of O-acetylstemmadenine to dihydroprecondylocarpine acetate | Cytoplasm |
Vindolinine synthase | VNS | 1.14.11.- | Radical generation from dehydrosecodine for alternative cyclizations | Cytoplasm |
TDC and STR constitute the critical convergence point for the terpenoid (secologanin) and indole (tryptamine) branches of MIA biosynthesis. Tryptophan decarboxylase (TDC) irreversibly decarboxylates L-tryptophan, producing tryptamine and CO₂. This PLP-dependent enzyme exhibits tight transcriptional control and represents a regulatory bottleneck, as tryptamine pools directly influence flux into MIAs [2] [7]. Strictosidine synthase (STR) catalyzes a Pictet-Spengler condensation, stereospecifically coupling tryptamine and secologanin to form 3α(S)-strictosidine. This reaction establishes the core scaffold for all ~130 C. roseus MIAs, including catharanthine [6] [7]. STR possesses high substrate specificity and is localized in the vacuole, suggesting substrate transport mechanisms. Crucially, genomic studies reveal that TDC and STR genes are physically clustered on chromosome 3 within a topologically associated domain (TAD), alongside a multidrug and toxic compound extrusion (MATE) transporter [1]. This 3D genomic organization, confirmed by Hi-C chromosome conformation capture, facilitates coordinated transcriptional regulation and potentially efficient intermediate channeling. Silencing the MATE transporter adjacent to TDC led to the accumulation of an unidentified compound (m/z 391/413), suggesting its role in exporting strictosidine derivatives or related intermediates [1]. The STR-TDC cluster exemplifies a plant biosynthetic gene cluster optimized for precursor flux control.
Table 2: Key Enzymes in MIA Precursor Formation
Enzyme | Reaction Catalyzed | Cofactor/Requirements | Subcellular Localization | Transcriptional Regulators |
---|---|---|---|---|
Tryptophan decarboxylase (TDC) | L-Tryptophan → Tryptamine + CO₂ | Pyridoxal 5'-phosphate (PLP) | Cytoplasm | ORCA3, CrMYC2, CrWRKY1, CrERF5 |
Strictosidine synthase (STR) | Secologanin + Tryptamine → 3α(S)-Strictosidine | None (Ketone carbonyl activation) | Vacuole Lumen | ORCA3, CrWRKY1, CrERF5 |
MATE Transporter (Cluster) | Putative strictosidine derivative export | Proton gradient | Vacuolar/Tonoplast Membrane | Unknown |
Catharanthine biosynthesis exhibits striking spatial compartmentalization across multiple cell types within C. roseus organs, necessitating intricate intercellular transport. In leaves, the early pathway steps occur predominantly in the epidermis: loganic acid is imported from internal phloem-associated parenchyma (IPAP) cells and converted to secologanin, while tryptamine synthesis and the STR-catalyzed formation of strictosidine also occur here [1] [10]. Following SGD-mediated deglycosylation in the nucleus-associated endoplasmic reticulum, late stages diverge. Catharanthine biosynthesis proceeds substantially within the leaf epidermis, where intermediates like stemmadenine and O-acetylstemmadenine are converted via SAT and HL1. The final catharanthine accumulates primarily in wax exudates on the leaf surface, facilitated by the ABC transporter CrTPT2 [6]. In contrast, vindoline biosynthesis (the dimeric partner of catharanthine) starts with tabersonine formation in the epidermis but requires subsequent modification steps in leaf mesophyll cells and final assembly in specialized laticifers and idioblasts [1] [6] [10]. Single-cell RNA-sequencing confirms this partitioning, revealing sequential expression of MIA pathway genes across distinct cell populations [1]. Furthermore, catharanthine, vindoline, and their dimeric precursor anhydrovinblastine co-localize in the vacuoles of mesophyll cells via proton antiport mechanisms dependent on V-H⁺-ATPase and V-H⁺-PPase [6]. This compartmentalization prevents potential cytotoxicity, regulates alkaloid availability for dimer formation, and presents a significant challenge for metabolic engineering strategies aiming to boost catharanthine or vinblastine yields.
The biosynthesis of catharanthine is potently induced by jasmonates (JAs), key phytohormones mediating plant defense responses. JA perception via the SCFᶜᵒⁱ¹ JAZ co-receptor complex leads to proteasomal degradation of JAZ repressor proteins, liberating transcription factors (TFs) that activate MIA pathway genes [3] [9] [10]. The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family TFs ORCA3 (Octadecanoid-Responsive Catharanthus AP2-domain protein 3) and CrERF5 are central JA mediators. ORCA3 is directly activated by the basic helix-loop-helix (bHLH) TF CrMYC2 upon JA treatment [3] [9]. ORCA3 binds to the jasmonate-responsive element (JRE) within its own promoter and promoters of early pathway genes (TDC, STR, G10H, CPR), upregulating their expression [3] [10]. CrERF5, recently identified as a positive regulator, responds to both JA and ethylene, localizes to the nucleus, and activates the TDC promoter. Transient overexpression of CrERF5 in petals significantly boosted expression of TDC, STR, SLS, G10H, DAT, and PRX1, concomitant with increased catharanthine, vindoline, and bisindole alkaloid levels [10]. Conversely, silencing CrERF5 reduced these transcripts and metabolites. Beyond AP2/ERFs, WRKY TFs (e.g., CrWRKY1) are JA-responsive and activate TDC, STR, and SLS. At least 25% of the CrWRKY family (12 of 48 members) respond to JA, with 75% of these having jasmonate-responsive orthologs in Arabidopsis [5] [9]. This complex regulatory network involves auto-amplification loops (e.g., CrMYC2 inducing ORCAs) and negative feedback via JAZ proteins and repressor TFs (e.g., ZCTs, RMT1), ensuring balanced pathway activation to prevent metabolic overload while enabling rapid defense induction.
Table 3: Jasmonate-Responsive Transcription Factors Regulating Catharanthine Pathway Genes
Transcription Factor | Family | Target Genes Promoters Bound/Activated | Response to JA | Effect on Catharanthine/Pathway |
---|---|---|---|---|
ORCA3 | AP2/ERF | TDC, STR, G10H, ASα, DXS, CPR | Strong Induction | ↑ Tryptamine, ↑ Strictosidine, ↑ Catharanthine (in plants) |
CrERF5 | AP2/ERF | TDC (Confirmed), likely STR, SLS, others | Induction (JA & Ethylene) | ↑↑ Catharanthine, Vindoline, Bisindoles |
CrMYC2 | bHLH | ORCA3, ORCA4, ORCA5, ZCTs | Primary Induction | Indirect ↑ via ORCA activation |
CrWRKY1 | WRKY | TDC, STR, SLS1, SGD, ASα, DXS | Induction | ↑ Precursor flux, ↑ Catharanthine |
ZCT1, ZCT2, ZCT3 | bZIP (Cys2/His2) | STR, TDC (Repression) | Induction (Negative Feedback) | ↓ Pathway flux |
BIS1, BIS2 | bHLH | Iridoid pathway genes (G10H, SLS etc.) | Induction (via CrMYC2?) | ↑ Secologanin, Indirect ↑ Catharanthine |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8